molecular formula C9H7NO4S B15207088 2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole

Cat. No.: B15207088
M. Wt: 225.22 g/mol
InChI Key: MMMGRROOHSYZJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole is a heterocyclic compound that features both oxazole and thiol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole typically involves the condensation of 2-aminophenol with thiourea, followed by cyclization and functional group modifications. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole involves its interaction with various molecular targets, including enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. Additionally, the oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: Lacks the thiol and carboxy(hydroxy)methyl groups, making it less reactive in certain chemical reactions.

    Oxazole: Similar ring structure but lacks the benzene ring and additional functional groups.

    Thiazole: Contains a sulfur atom in the ring, offering different reactivity and biological activity.

Properties

Molecular Formula

C9H7NO4S

Molecular Weight

225.22 g/mol

IUPAC Name

2-hydroxy-2-(7-sulfanyl-1,3-benzoxazol-2-yl)acetic acid

InChI

InChI=1S/C9H7NO4S/c11-6(9(12)13)8-10-4-2-1-3-5(15)7(4)14-8/h1-3,6,11,15H,(H,12,13)

InChI Key

MMMGRROOHSYZJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S)OC(=N2)C(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.